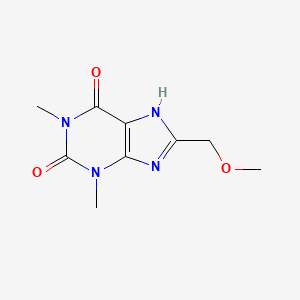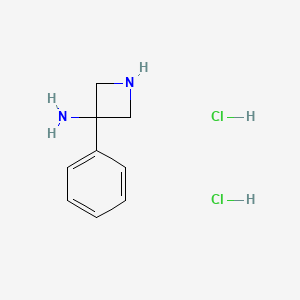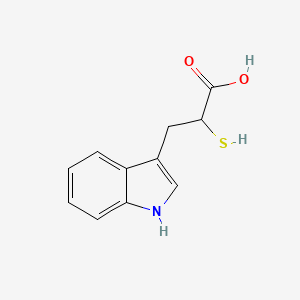
5-Bromo-2-methyl-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the naphthyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the bromination of 2-methyl-1,8-naphthyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile . The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-methyl-1,8-naphthyridine .
Aplicaciones Científicas De Investigación
5-Bromo-2-methyl-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anticancer activities.
Material Science: The compound is used in the development of light-emitting diodes and dye-sensitized solar cells due to its photochemical properties.
Chemical Biology: It serves as a ligand in the study of molecular interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methyl-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with bacterial enzymes or DNA to exert its antibacterial effects. The bromine atom and the naphthyridine ring play crucial roles in its binding affinity and specificity . In material science, its photochemical properties are utilized to enhance the efficiency of light-emitting devices .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,8-naphthyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-2-methyl-1,8-naphthyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-Azido-2-methyl-1,8-naphthyridine: Formed through nucleophilic substitution of the bromine atom with an azide group.
Uniqueness
5-Bromo-2-methyl-1,8-naphthyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wide range of chemical modifications. This makes it a versatile compound in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C9H7BrN2 |
|---|---|
Peso molecular |
223.07 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-7-8(10)4-5-11-9(7)12-6/h2-5H,1H3 |
Clave InChI |
DZQSDBPEWKTBEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC=CC(=C2C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)




![N-[2-(7H-purin-6-ylamino)ethyl]acetamide](/img/structure/B11882374.png)


![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
